![molecular formula C7H10N2O2S B1441557 Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 1354962-55-2](/img/structure/B1441557.png)
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate (METC) is an important organic compound that has been studied extensively in recent years due to its wide range of applications in the field of science. It is a white, crystalline solid that is soluble in water and ethanol. METC has been used in various fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Antibacterial Activity
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate: has been identified as a compound with potential antibacterial properties. In a study, a related compound exhibited moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could be synthesized and tested for similar bioactivities, potentially leading to the development of new antibacterial agents.
Mass Spectrometry in Drug Analysis
The compound’s structural characteristics make it a candidate for study in mass spectrometry, particularly in the identification of ketamine analogues . Its potential to fragment in predictable patterns could aid in the rapid screening and structural identification of analogues in illicit powders, contributing to forensic science and toxicology.
Anti-inflammatory Properties
Derivatives of thiazole compounds have been synthesized and analyzed for their anti-inflammatory properties . By extension, Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could serve as a precursor or a model compound in the design and synthesis of novel anti-inflammatory agents, which could be beneficial in treating various inflammatory disorders.
Synthetic Cathinones Research
Thiazole derivatives have been mentioned in the context of synthetic cathinones, which are psychoactive substances . Research into the compound could provide insights into the pharmacological profiles of new psychoactive substances and help in the development of therapeutic agents or in the establishment of regulatory measures.
DNA Binding and Cleavage Studies
Metal complexes with thiazole derivatives have shown promising DNA binding and cleavage activities . Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate could be utilized in the synthesis of such complexes, which might have applications in genetic engineering, cancer therapy, and molecular biology research.
properties
IUPAC Name |
methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXDLAQPPGZDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.